(3-Ethylcyclohexyl)methanesulfonyl chloride
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Overview
Description
(3-Ethylcyclohexyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H17ClO2S. It is a derivative of methanesulfonyl chloride, featuring a cyclohexyl ring substituted with an ethyl group at the 3-position. This compound is primarily used in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylcyclohexyl)methanesulfonyl chloride typically involves the reaction of (3-ethylcyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Ethylcyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: It can be reduced to (3-ethylcyclohexyl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Reaction Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen or argon)
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
(3-Ethylcyclohexyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Ethylcyclohexyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions often proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .
Comparison with Similar Compounds
Methanesulfonyl chloride: The parent compound, which lacks the cyclohexyl and ethyl substituents.
Tosyl chloride: Another sulfonyl chloride with a toluene group instead of the cyclohexyl group.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its higher reactivity.
Uniqueness: (3-Ethylcyclohexyl)methanesulfonyl chloride is unique due to its specific structural features, which impart distinct reactivity and selectivity in chemical reactions. The presence of the cyclohexyl ring and the ethyl group can influence the steric and electronic properties of the compound, making it suitable for specialized applications in organic synthesis .
Properties
Molecular Formula |
C9H17ClO2S |
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Molecular Weight |
224.75 g/mol |
IUPAC Name |
(3-ethylcyclohexyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-2-8-4-3-5-9(6-8)7-13(10,11)12/h8-9H,2-7H2,1H3 |
InChI Key |
IBTVRYNJQFVRAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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